molecular formula C23H30F2N2O2 B3809369 2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol

2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol

Cat. No.: B3809369
M. Wt: 404.5 g/mol
InChI Key: MHJUUMKETMQWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using a specific method and has been found to have a unique mechanism of action that makes it an interesting candidate for further study.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol involves its binding to specific receptors in the brain, such as the serotonin and norepinephrine transporters. This results in the modulation of neurotransmitter activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to decrease the release of pro-inflammatory cytokines, such as interleukin-6, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol in lab experiments include its well-defined mechanism of action, its ability to modulate neurotransmitter activity, and its potential therapeutic applications. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol. These include further investigations into its potential therapeutic applications, such as its use as a treatment for depression, anxiety, and neuropathic pain. Additionally, studies could focus on its potential as an anti-inflammatory agent and its effects on the immune system. Further research could also explore the safety and efficacy of this compound in animal models and clinical trials.

Scientific Research Applications

The potential therapeutic applications of 2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol have been studied extensively in scientific research. This compound has been found to have anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to have potential as a treatment for depression, anxiety, and neuropathic pain.

Properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)methyl]-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O2/c1-16-17(2)23(29-3)7-4-18(16)14-27-10-9-26(15-21(27)8-11-28)13-19-12-20(24)5-6-22(19)25/h4-7,12,21,28H,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJUUMKETMQWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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